molecular formula C11H16N2O B7765892 2-(4-Methoxyphenyl)piperazine CAS No. 137684-21-0

2-(4-Methoxyphenyl)piperazine

Cat. No.: B7765892
CAS No.: 137684-21-0
M. Wt: 192.26 g/mol
InChI Key: INKLSJITWMAFRT-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)piperazine is a chemical compound that belongs to the piperazine family. It is characterized by a piperazine ring substituted with a 4-methoxyphenyl group. This compound has garnered attention due to its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals and research chemicals.

Mechanism of Action

Target of Action

2-(4-Methoxyphenyl)piperazine, also known as para-Methoxyphenylpiperazine (MeOPP), primarily targets the monoamine neurotransmitters . It has been found to inhibit the reuptake and induce the release of these neurotransmitters . This mechanism of action is shared with drugs of abuse such as amphetamines .

Mode of Action

The compound interacts with its targets by inhibiting the reuptake and inducing the release of the monoamine neurotransmitters . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling . MeOPP has also been demonstrated to act as a nonselective serotonin receptor agonist .

Biochemical Pathways

The affected biochemical pathways primarily involve the signaling of monoamine neurotransmitters. By inhibiting the reuptake and inducing the release of these neurotransmitters, MeOPP can enhance their signaling and influence various physiological processes regulated by these neurotransmitters .

Pharmacokinetics

The pharmacokinetics of MeOPP involve hepatic metabolism and renal excretion . These processes play a crucial role in determining the bioavailability of the compound.

Result of Action

The molecular and cellular effects of MeOPP’s action primarily involve enhanced signaling of monoamine neurotransmitters. This can result in various physiological effects, depending on the specific neurotransmitters involved and the physiological processes they regulate .

Action Environment

The action, efficacy, and stability of MeOPP can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, the presence of other substances can influence the compound’s action and efficacy. For example, MeOPP is often mixed with stimulant piperazine derivatives such as benzylpiperazine (BZP) for a combined effect .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-alkylated and N-acylated derivatives, which are often explored for their potential pharmacological activities .

Scientific Research Applications

2-(4-Methoxyphenyl)piperazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)piperazine
  • 1-(4-Fluorophenyl)piperazine
  • 1-(4-Methylphenyl)piperazine

Uniqueness

2-(4-Methoxyphenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to its analogs, it is often preferred in research for its balanced profile of efficacy and safety .

Properties

IUPAC Name

2-(4-methoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11/h2-5,11-13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKLSJITWMAFRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CNCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378063
Record name 2-(4-methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91517-26-9, 137684-21-0
Record name 2-(4-methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 137684-21-0
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